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Compound of Interest

Compound Name: Ent-(+)-Verticilide

Cat. No.: B15136729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various

in vitro assays to characterize the inhibitory activity of Ent-(+)-Verticilide and its analogs on the

ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel.

Introduction to Ent-(+)-Verticilide and RyR2
The cardiac ryanodine receptor (RyR2) is a large ion channel located on the sarcoplasmic

reticulum (SR) membrane of cardiomyocytes. It plays a crucial role in excitation-contraction

coupling by releasing stored calcium (Ca2+) into the cytosol, which triggers muscle contraction.

Dysregulation of RyR2, leading to aberrant Ca2+ leak, is implicated in various cardiac

arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart

failure.

Ent-(+)-Verticilide is the unnatural enantiomer of the fungal natural product verticilide. It has

been identified as a potent and selective inhibitor of RyR2-mediated diastolic Ca2+ leak[1].

Unlike its natural counterpart, Ent-(+)-Verticilide directly binds to RyR2 and acts as a negative

allosteric modulator, reducing the channel's open probability without affecting sodium or L-type

calcium channels[1][2]. This makes it a valuable pharmacological tool for studying RyR2

function and a promising lead compound for the development of novel antiarrhythmic drugs. Its

analog, Ent-Verticilide B1, also demonstrates inhibitory effects on RyR2[3][4][5][6][7].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15136729?utm_src=pdf-interest
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.semanticscholar.org/paper/Measuring-Ca%C2%B2%E2%81%BA-sparks-in-cardiac-myocytes.-Macquaide-Bito/d3329ade010fa9d8021a10f9298c66ac8b04c0ac
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.semanticscholar.org/paper/Measuring-Ca%C2%B2%E2%81%BA-sparks-in-cardiac-myocytes.-Macquaide-Bito/d3329ade010fa9d8021a10f9298c66ac8b04c0ac
https://pubmed.ncbi.nlm.nih.gov/37461611/
https://www.semanticscholar.org/paper/Measuring-Ca%C2%B2%E2%81%BA-sparks-in-cardiac-myocytes.-Macquaide-Bito/d3329ade010fa9d8021a10f9298c66ac8b04c0ac
https://bio-protocol.org/exchange/minidetail?id=7904486&type=30
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.770051/full
https://www.biorxiv.org/content/10.1101/2023.07.03.547578.full
https://www.researchgate.net/publication/377610297_ent-Verticilide_B1_inhibits_type_2_ryanodine_receptor_channels_and_is_antiarrhythmic_in_Casq2--_mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This document outlines four key in vitro assays to quantify the inhibitory effects of Ent-(+)-
Verticilide on RyR2 function.

Key In Vitro Assays for RyR2 Inhibition
A multi-assay approach is recommended to comprehensively characterize the inhibitory

properties of compounds like Ent-(+)-Verticilide on RyR2. The following assays provide

complementary information on ligand binding, single-channel kinetics, and cellular Ca2+

handling.

[3H]Ryanodine Binding Assay: A radioligand binding assay to determine the affinity of the

test compound for the RyR2 channel.

Single-Channel Recording (Planar Lipid Bilayer): Directly measures the activity of individual

RyR2 channels to assess the compound's effect on channel gating properties.

Ca2+ Spark and Wave Assay in Cardiomyocytes: Visualizes and quantifies spontaneous

Ca2+ release events in isolated heart cells to evaluate RyR2 activity in a more physiological

context.

ER Ca2+ Monitoring in HEK293 Cells: A cell-based high-throughput screening method to

identify and characterize RyR2 inhibitors.

Data Presentation: Quantitative Analysis of RyR2
Inhibition
The following table summarizes the reported inhibitory concentrations (IC50) of Ent-(+)-
Verticilide (ent-1) and its analog Ent-Verticilide B1 (ent-B1) in various in vitro assays.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Assay IC50 (µM) Reference

Ent-(+)-Verticilide

(ent-1)

[3H]Ryanodine

Binding
0.1 [8]

Intact Cardiomyocyte

Assay
0.1 [8]

Ent-Verticilide B1 (ent-

B1)

[3H]Ryanodine

Binding
1.3 [8][9]

Intact Cardiomyocyte

Assay
0.23 [8][9]

RyR2 Single Channel

Assay
0.24 [9]

Experimental Protocols
[3H]Ryanodine Binding Assay
This assay measures the ability of a test compound to displace the binding of [3H]ryanodine, a

high-affinity ligand that binds preferentially to the open state of the RyR2 channel. Inhibition of

[3H]ryanodine binding suggests that the test compound either directly competes for the

ryanodine binding site or allosterically modulates the channel to a closed state.

Protocol:

Preparation of SR Microsomes:

Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., ovine or porcine

ventricle) or from HEK293 cells overexpressing RyR2 using differential centrifugation.

Determine the protein concentration of the microsomal preparation using a standard

protein assay (e.g., Bradford or BCA).

Binding Reaction:

In a microcentrifuge tube, combine the following components:
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50-100 µg of SR microsomal protein

Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM KCl, 15 mM NaCl, 1 mM EGTA)

Varying concentrations of free Ca2+ (typically from 10 nM to 10 µM)

5-10 nM [3H]ryanodine

A range of concentrations of Ent-(+)-Verticilide or other test compounds.

For non-specific binding, include a high concentration (e.g., 10-20 µM) of unlabeled

ryanodine in a separate set of tubes.

Incubate the reaction mixture at 37°C for 2-4 hours to reach equilibrium.

Separation of Bound and Free Ligand:

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a

vacuum filtration manifold.

Wash the filters three times with ice-cold wash buffer (e.g., the binding buffer without

radioligand) to remove unbound [3H]ryanodine.

Detection and Data Analysis:

Place the filters in scintillation vials with a suitable scintillation cocktail.

Measure the radioactivity using a liquid scintillation counter.

Subtract the non-specific binding from the total binding to obtain the specific binding.

Plot the specific binding as a function of the test compound concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Binding Reaction

Separation

Data Analysis

Prepare SR Microsomes

Mix Microsomes, [3H]Ryanodine,
and Ent-(+)-Verticilide

Prepare Reagents

Incubate at 37°C

Vacuum Filtration

Wash Filters

Scintillation Counting

Calculate Specific Binding

Plot Dose-Response Curve
and Determine IC50

Click to download full resolution via product page

Caption: Workflow for the [3H]Ryanodine Binding Assay.
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Single-Channel Recording (Planar Lipid Bilayer)
This electrophysiological technique allows for the direct measurement of ionic currents through

a single RyR2 channel reconstituted into an artificial lipid bilayer. It provides detailed

information on channel gating kinetics, including open probability (Po), mean open time, and

mean closed time, and how these are affected by inhibitors.

Protocol:

Planar Lipid Bilayer Formation:

Prepare a lipid solution (e.g., a 3:2:1 mixture of phosphatidylethanolamine,

phosphatidylserine, and phosphatidylcholine in n-decane).

"Paint" the lipid solution across a small aperture (50-250 µm) in a partition separating two

chambers (cis and trans) filled with a symmetrical recording solution (e.g., 250 mM KCl, 20

mM HEPES, pH 7.4).

Monitor the formation of a stable, high-resistance bilayer by applying a voltage and

measuring the resulting current.

RyR2 Channel Incorporation:

Add a small amount of SR microsomes or purified RyR2 protein to the cis chamber

(representing the cytosolic side).

Fusion of the vesicles with the bilayer will result in the incorporation of RyR2 channels,

which can be observed as discrete, stepwise increases in current.

Single-Channel Recording:

Clamp the voltage across the bilayer at a constant potential (e.g., +40 mV).

Record the single-channel currents using a patch-clamp amplifier.

The cis chamber should contain a buffered Ca2+ solution to activate the channel (e.g., 1-

10 µM free Ca2+).
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After obtaining a stable baseline recording, perfuse the cis chamber with a solution

containing Ent-(+)-Verticilide at various concentrations.

Data Analysis:

Analyze the single-channel recordings to determine the open probability (Po), mean open

time, and mean closed time before and after the addition of the inhibitor.

Generate dose-response curves for the effect of the inhibitor on these parameters to

determine its potency and mechanism of action (e.g., open-channel block, allosteric

modulation).

Workflow Diagram:
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Caption: Workflow for Single-Channel Recording in a Planar Lipid Bilayer.

Ca2+ Spark and Wave Assay in Cardiomyocytes
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This assay provides a more physiological assessment of RyR2 inhibition by measuring

spontaneous Ca2+ release events in isolated cardiomyocytes. Ca2+ sparks are localized Ca2+

release events originating from a single or a small cluster of RyR2 channels, while Ca2+ waves

are propagating waves of Ca2+ release that can be arrhythmogenic.

Protocol:

Cardiomyocyte Isolation:

Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, or rabbit)

by enzymatic digestion of the heart.

Cell Loading with Ca2+ Indicator:

Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye, such as Fluo-

4 AM (typically 5-10 µM) for 15-30 minutes at room temperature.

Wash the cells to remove excess dye.

Confocal Imaging:

Place the loaded cells in a chamber on the stage of a laser scanning confocal microscope.

Perfuse the cells with a physiological salt solution.

Use the line-scan mode of the confocal microscope to acquire images with high temporal

resolution along the longitudinal axis of the myocyte.

To induce Ca2+ sparks, cells can be field-stimulated at a low frequency (e.g., 0.5-1 Hz) to

load the SR with Ca2+, and then stimulation is stopped to observe spontaneous release

events.

Data Acquisition and Analysis:

Record baseline Ca2+ spark and/or wave activity.

Perfuse the cells with solutions containing increasing concentrations of Ent-(+)-Verticilide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15136729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire line-scan images in the presence of the inhibitor.

Analyze the images to quantify Ca2+ spark parameters (frequency, amplitude, duration,

and spatial width) and Ca2+ wave characteristics (frequency and propagation velocity).

Calculate the reduction in Ca2+ spark and wave frequency as a measure of RyR2

inhibition and determine the IC50.

Signaling Pathway Diagram:
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Caption: Inhibition of RyR2-mediated Ca2+ leak by Ent-(+)-Verticilide.

ER Ca2+ Monitoring in HEK293 Cells
This is a high-throughput compatible assay that utilizes HEK293 cells stably expressing RyR2

and a genetically encoded Ca2+ indicator targeted to the endoplasmic reticulum (ER), such as

R-CEPIA1er. Inhibition of RyR2-mediated Ca2+ leak from the ER leads to an increase in the
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ER Ca2+ concentration, which can be detected as an increase in the fluorescence of the

indicator.

Protocol:

Cell Culture and Transfection:

Culture HEK293 cells that stably express human RyR2.

Transfect the cells with a plasmid encoding an ER-targeted genetically encoded Ca2+

indicator.

Assay Procedure:

Plate the transfected cells in a multi-well plate (e.g., 96- or 384-well).

Wash the cells with a physiological buffer.

Add the test compounds, including Ent-(+)-Verticilide, at various concentrations to the

wells.

Incubate the plate for a defined period.

Fluorescence Measurement:

Measure the fluorescence of the ER Ca2+ indicator using a fluorescence plate reader.

An increase in fluorescence indicates an increase in ER Ca2+ concentration, and thus,

inhibition of RyR2.

Data Analysis:

Normalize the fluorescence signals to a baseline or a positive control (e.g., a known RyR2

inhibitor like tetracaine).

Generate dose-response curves and calculate the EC50 for the increase in ER Ca2+,

which corresponds to the inhibitory potency of the compound.
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This assay can also be used to assess the effect of compounds on caffeine-induced Ca2+

release from the ER.

Logical Relationship Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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